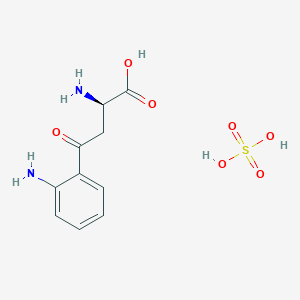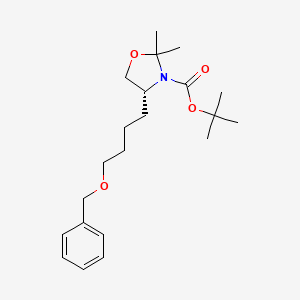
3,6-Dichloropyridazin-4-ol dihydrate
Übersicht
Beschreibung
3,6-Dichloropyridazin-4-ol dihydrate is a chemical compound with the molecular formula C4H6Cl2N2O3 . It is a solid substance that is white to yellow to brown in color . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 3,6-Dichloropyridazin-4-ol involves the reaction of pyridazine-3,6-diol with POCl3 at room temperature. The reaction mixture is then heated at 80 °C overnight .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 . This indicates the presence of two chlorine atoms, two nitrogen atoms, and three oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.01 . It is a solid substance that is white to yellow to brown in color . It is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticonvulsive Properties
Research from 1954 identified certain 3,6-dialkoxy-pyridazines, closely related to 3,6-dichloropyridazin-4-ol dihydrate, as having good anticonvulsive properties. This was part of a study exploring pharmacological properties of various pyridazines (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Reactivity and Synthetic Utility
The reactivity of similar compounds, like methyl (3,6-dichloropyridazin-4-yl)acetate, has been studied for nucleophilic displacement reactions. These studies contribute to understanding the chemical behavior and potential applications of related compounds in synthesis and pharmaceutical research (Adembri, Sio, Nesi, & Scotton, 1976).
Pathways to Antihypertensive Agents
A 1995 study described a new route to antihypertensive 5,6-diarylpyridazin-3-ones starting from 3,6-dichloropyridazine. This route involved regioselective metalation, substitution, and cross-coupling reactions, highlighting the compound's utility in synthesizing medically significant molecules (Trécourt, Turck, Plé, Paris, & Quéguiner, 1995).
Synthetic Intermediates
In 2006, a series of 3,6-dichloro-1H-pyridazin-4-ones were prepared and employed as synthetic intermediates in various highly regioselective bond-forming reactions. This demonstrates the role of such compounds in facilitating complex chemical syntheses (Helm, Plant, & Harrity, 2006).
Nucleophilic Substitution Studies
The chemical reactivity of 3,6-dichloropyridazine and its derivatives, such as the synthesis of 3-chloro-6-(2-pyrrolyl)pyridazine, has been investigated to understand nucleophilic substitution reactions better. These studies contribute to the broader field of heterocyclic chemistry (Jones & Whitmore, 1998).
Peripheral Antihypertensive Agents
Research into 6-(substituted amino)-3-pyridazinyl-hydrazines, synthesized from compounds like 3,6-dichloropyridazine, has shown their importance as peripheral antihypertensive agents. This highlights the medicinal potential of pyridazine derivatives in cardiovascular health (Szilágyi, Kasztreiner, Mátyus, & Czakó, 1981).
Biological Properties of Hydrazinopyridazine Derivatives
Several derivatives of 3-hydrazinopyridazine, closely related to this compound, possess interesting biological properties, including chemotherapeutic, anti-inflammatory, and antihypertensive effects (Pinza & Pifferi, 1994).
Metallation and Functionalization
A study in 2008 demonstrated the smooth metallation of 3,6-dichloropyridazine using specific reagents. This led to highly substituted pyrazolo[3,4-c]pyridazines derivatives, showing the compound's versatility in creating complex molecular structures (Wunderlich & Knochel, 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYADUEIGDCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)




![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)



